molecular formula C22H25N7O B3243369 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one CAS No. 1564272-40-7

7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B3243369
CAS No.: 1564272-40-7
M. Wt: 403.5 g/mol
InChI Key: KTJOHYGZJSNYQC-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one (hereafter referred to as the target compound) is a pyrido[3,4-d]pyridazin-4(3H)-one derivative. Its structure features:

  • A pyridazinone core (a six-membered ring with two adjacent nitrogen atoms at positions 3 and 4).
  • Substituents at positions 5 and 7: Position 5: A 3-methyl-1H-indol-7-ylamino group, introducing a heteroaromatic indole moiety.

The stereospecific (1R,2S)-aminocyclohexyl group may enhance target binding affinity compared to non-chiral substituents, as seen in related compounds .

Properties

IUPAC Name

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-12-10-24-20-14(12)5-4-8-17(20)27-21-19-13(11-25-29-22(19)30)9-18(28-21)26-16-7-3-2-6-15(16)23/h4-5,8-11,15-16,24H,2-3,6-7,23H2,1H3,(H,29,30)(H2,26,27,28)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOHYGZJSNYQC-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)NC5CCCCC5N)C=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)N[C@@H]5CCCC[C@@H]5N)C=NNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one, also known as CHEMBL3262357, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C22H25N7O
  • Molecular Weight : 399.49 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antiproliferative Activity

Studies have demonstrated that the compound shows potent activity against several cancer cell lines:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

These values indicate that the compound is particularly effective against MCF-7 cells, a model for breast cancer treatment .

The biological activity of 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one involves multiple pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest : It arrests cells in the G2/M phase, which is critical for halting proliferation.
  • Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, which disrupts mitotic spindle formation .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

Study 1: Antiproliferative Effects

In a comparative study involving various indole derivatives, the compound was found to possess superior antiproliferative effects compared to others within its class. The study highlighted its ability to target both wild-type and mutant forms of epidermal growth factor receptor (EGFR), emphasizing its potential as a therapeutic agent .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the indole and pyrido-pyridazin moieties could enhance biological activity. For instance, variations in substituents on the indole ring significantly influenced IC50 values across different cancer cell lines .

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Biological/Metabolic Notes References
Target Compound Pyrido[3,4-d]pyridazin-4(3H)-one 5-(3-methylindol-7-ylamino), 7-((1R,2S)-aminocyclohexylamino) Potential susceptibility to AO metabolism* N/A
7-(4-Chlorophenyl)-5-methylpyrido[3,4-d]pyridazin-4(3H)-one Pyrido[3,4-d]pyridazin-4(3H)-one 7-(4-chlorophenyl), 5-methyl, 1-hydroxy Anti-inflammatory, cytotoxic (IC₅₀: 8–12 μM)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones Pyrido[3,4-d]pyrimidin-4(3H)-one 8-(furan-2-ylmethylaminomethyl), 8-(4-methylpiperazinylmethyl) Synthetic focus; no reported bioactivity
C2-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones Pyrido[3,4-d]pyrimidin-4(3H)-one C2 substituents (e.g., methyl, chloro) Resistant to AO-mediated oxidation

Key Observations :

  • Core Flexibility: Pyridazinone (two adjacent nitrogens) vs. pyrimidinone (nitrogens at positions 1 and 3) alters electronic properties and metabolic susceptibility.
  • Metabolism: The absence of a C2 substituent in the target compound (vs. C2-substituted pyrimidinones in ) may render it prone to aldehyde oxidase (AO)-mediated oxidation, a common metabolic pathway for fused nitrogen heterocycles.
  • Bioactivity : The 4-chlorophenyl and methyl groups in enhance anti-inflammatory activity, suggesting that bulky aryl/heteroaryl substituents (e.g., indole in the target) could modulate potency.

Metabolic Stability Considerations

  • AO-Mediated Oxidation: Pyrido[3,4-d]pyrimidin-4(3H)-ones with C2 substituents (e.g., methyl) evade AO-mediated metabolism due to steric hindrance in the AO active site . The target compound’s pyridazinone core lacks a C2 position, but its C5/C7 substituents may influence alternative metabolic pathways (e.g., CYP450-mediated oxidation).

Q & A

Q. How are synergistic effects with adjuvant therapies systematically evaluated?

  • Methodological Answer :
  • Combinatorial screens : Use a checkerboard assay design (e.g., 6x6 matrix) to calculate synergy scores (Bliss independence) .
  • Mechanistic overlap : Map shared signaling nodes (e.g., PI3K/AKT) via pathway enrichment analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.